3-Methoxy-5-(pyrrolidin-3-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methoxy-5-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-4-9(6-12-7-10)8-2-3-11-5-8/h4,6-8,11H,2-3,5H2,1H3 |
InChI Key |
JKNVMJJHDIDTTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Methoxy 5 Pyrrolidin 3 Yl Pyridine
Strategic Syntheses of the Pyridine (B92270) Core of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine
The formation of the 3-methoxy-5-substituted pyridine ring is a critical step that requires precise control over regioselectivity. Various methodologies have been developed for the construction of polysubstituted pyridines, ranging from traditional condensation reactions to modern transition metal-catalyzed cross-coupling and C-H functionalization techniques.
Classical and Contemporary Approaches to Pyridine Ring Formation
The synthesis of the pyridine nucleus has been a cornerstone of heterocyclic chemistry for over a century. Classical methods often rely on the condensation of carbonyl compounds with a nitrogen source.
Classical Methods:
Hantzsch Pyridine Synthesis: This venerable method, first described in 1881, typically involves a one-pot condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While effective for certain substitution patterns, the classical Hantzsch synthesis has drawbacks such as harsh reaction conditions and sometimes low yields.
Chichibabin Pyridine Synthesis: Reported in 1924, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. Although the precursors are often inexpensive, the yields can be low.
Contemporary Methods:
Modern synthetic chemistry has introduced a plethora of more efficient and versatile methods for pyridine ring construction. These often employ transition metal catalysis and offer greater control over substitution patterns.
Transition-Metal-Catalyzed Cyclizations: Advances in catalysis have enabled the development of cyclization reactions that form the pyridine ring from acyclic precursors. These methods often exhibit high regioselectivity and functional group tolerance.
C-H Functionalization: Direct functionalization of C-H bonds on a pre-existing pyridine ring has emerged as a powerful tool for introducing substituents, avoiding the need for pre-functionalized starting materials.
Table 1: Comparison of Classical and Contemporary Pyridine Synthesis Methods
| Method | Description | Advantages | Disadvantages |
| Hantzsch Synthesis | Condensation of a β-dicarbonyl compound, an aldehyde, and ammonia. | Well-established, provides access to symmetrically substituted pyridines. | Often requires harsh conditions, can have low yields. |
| Chichibabin Synthesis | Condensation of carbonyl compounds in the presence of ammonia. | Inexpensive starting materials. | Often suffers from low yields. |
| Transition-Metal-Catalyzed Cyclization | Formation of the pyridine ring from acyclic precursors using a metal catalyst. | High efficiency, good functional group tolerance, high regioselectivity. | Catalyst cost and sensitivity can be a concern. |
| C-H Functionalization | Direct introduction of substituents onto a pre-existing pyridine ring. | Atom-economical, avoids pre-functionalization. | Regioselectivity can be challenging to control. |
Regioselective Introduction of the Methoxy (B1213986) Substituent
The introduction of a methoxy group at the C-3 position of the pyridine ring requires a regioselective approach. Direct electrophilic substitution on an unsubstituted pyridine ring is often challenging and typically directs incoming groups to the C-3 position, but can lead to mixtures of products. tcichemicals.com More controlled methods are therefore preferred.
One common strategy involves the use of a pre-functionalized pyridine ring, such as a halopyridine. For instance, 3,5-dibromopyridine can serve as a starting material. Nucleophilic aromatic substitution (SNAr) with sodium methoxide can then be employed to introduce the methoxy group at the C-3 position. The reaction conditions, such as temperature and solvent, are crucial for achieving high regioselectivity and yield. For example, the reaction of 3,5-dibromopyridine with sodium methoxide in N,N-dimethylformamide (DMF) at elevated temperatures can provide 3-bromo-5-methoxypyridine in good yield.
Another approach involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating nucleophilic substitution. Activation of the N-oxide with an electrophilic reagent can direct the regioselective addition of nucleophiles.
Methods for Directing Substitution at the C-5 Position of the Pyridine Ring
With the methoxy group in place at the C-3 position, the subsequent introduction of the pyrrolidin-3-yl moiety at the C-5 position is the next key transformation. This is typically achieved through the coupling of a suitable pyrrolidine (B122466) precursor with a C-5 functionalized 3-methoxypyridine.
A common precursor for this step is 3-bromo-5-methoxypyridine . The bromine atom at the C-5 position serves as a versatile handle for various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction would involve the coupling of 3-bromo-5-methoxypyridine with a pyrrolidin-3-ylboronic acid or ester derivative. The reaction is catalyzed by a palladium complex in the presence of a base.
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between an aryl halide and an amine. In this context, 3-bromo-5-methoxypyridine could be coupled with a protected 3-aminopyrrolidine derivative. chemspider.com
Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. A 3-pyrrolidinylzinc reagent could potentially be coupled with 3-bromo-5-methoxypyridine.
Direct C-H Functionalization:
More recently, direct C-H functionalization strategies have been explored to avoid the pre-functionalization of the pyridine ring. These methods involve the activation of a C-H bond at the C-5 position of 3-methoxypyridine and its subsequent coupling with a suitable pyrrolidine precursor. However, achieving high regioselectivity in such reactions can be challenging.
Synthesis of the Pyrrolidin-3-yl Moiety
Asymmetric Synthesis of Substituted Pyrrolidines
Achieving the desired chirality at the C-3 position of the pyrrolidine ring is often paramount for biological activity. Several asymmetric synthetic strategies have been developed to this end.
Catalytic Asymmetric Conjugate Addition: The 1,4-conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful method for constructing chiral centers. Asymmetric conjugate addition of a suitable nucleophile to a pyrroline precursor, catalyzed by a chiral metal complex or an organocatalyst, can establish the stereocenter at the C-3 position with high enantioselectivity. nih.gov
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles is a classic and efficient method for the construction of the pyrrolidine ring. The use of chiral auxiliaries or chiral catalysts can render this cycloaddition enantioselective, providing access to optically active pyrrolidines.
'Clip-Cycle' Synthesis: This strategy involves the metathesis of an unsaturated amine with an activating group, followed by a chiral phosphoric acid-catalyzed aza-Michael cyclization to form the pyrrolidine ring with high enantioselectivity. nih.gov
Biocatalysis: Engineered enzymes are increasingly being used for the asymmetric synthesis of chiral amines and heterocycles. Biocatalytic methods can offer high enantioselectivity under mild reaction conditions.
Table 2: Overview of Asymmetric Pyrrolidine Synthesis Strategies
| Strategy | Key Transformation | Chiral Source | Advantages |
| Asymmetric Conjugate Addition | 1,4-addition to an α,β-unsaturated precursor. | Chiral catalyst (metal or organocatalyst). | High enantioselectivity, broad substrate scope. |
| 1,3-Dipolar Cycloaddition | Cycloaddition of an azomethine ylide with a dipolarophile. | Chiral auxiliary or chiral catalyst. | Efficient ring construction, control over multiple stereocenters. |
| 'Clip-Cycle' Synthesis | Alkene metathesis followed by aza-Michael cyclization. | Chiral phosphoric acid catalyst. | High enantioselectivity for substituted pyrrolidines. |
| Biocatalysis | Enzyme-catalyzed transformation. | Engineered enzyme. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Derivatization of Pyrrolidine Rings for Specific Chirality
An alternative to de novo asymmetric synthesis is the derivatization of a readily available chiral precursor, often derived from the chiral pool. L-proline and its derivatives are common starting materials for this purpose. mdpi.com
For the synthesis of a 3-substituted pyrrolidine, a common intermediate is N-Boc-3-pyrrolidinone . This can be prepared from commercially available N-Boc-3-hydroxypyrrolidine via oxidation. The ketone functionality at the C-3 position then serves as a handle for further transformations. For instance, asymmetric reduction of N-Boc-3-pyrrolidinone using a chiral reducing agent can yield the corresponding chiral 3-hydroxypyrrolidine. This alcohol can then be converted into a leaving group for subsequent nucleophilic substitution to introduce the desired pyridine moiety, or it can be used in a Mitsunobu reaction.
Furthermore, directed C(sp³)–H functionalization of proline derivatives has emerged as a powerful method for the stereospecific introduction of aryl groups at the 3-position. This approach utilizes a directing group on the nitrogen atom to guide a palladium catalyst to activate the C-H bond at the 3-position, leading to the formation of cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org This methodology offers a direct route to 3-arylpyrrolidines from readily available starting materials.
Coupling Strategies for the Pyridine-Pyrrolidine Linkage in this compound
The creation of the crucial carbon-carbon bond between the pyridine and pyrrolidine rings is a key step in the synthesis of this compound and its analogues. This is typically achieved through modern cross-coupling reactions or direct arylation strategies, which offer efficient and selective methods for bond formation.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C(sp²)-C(sp³) bonds, representing a primary strategy for linking a pyridine ring to a pyrrolidine moiety. The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples utilized in synthetic chemistry for this purpose. nih.gov
The general approach involves coupling a pyrrolidine derivative bearing a metallic or organometallic component with a halogenated or triflated pyridine precursor. For instance, a Suzuki-Miyaura coupling could involve the reaction of a 3-bromo-5-methoxypyridine with a pyrrolidine-3-boronic acid or ester derivative, catalyzed by a palladium complex. nih.gov The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent system to achieve high yields and avoid side reactions. nih.gov
Similarly, Stille cross-coupling reactions utilize organostannane reagents, such as a pyrrolidin-3-yl stannatrane, which can couple with aryl halides or triflates. nih.gov A notable advantage of using configurationally stable secondary alkyl azastannatranes is the potential for stereoretentive coupling, which is crucial when dealing with chiral pyrrolidine derivatives. nih.gov These reactions have been shown to be effective with a variety of aryl bromides, including electron-rich, neutral, and deficient systems, as well as heteroaromatic electrophiles like bromopyridines. nih.gov
The Negishi coupling, which employs organozinc reagents, is another valuable method. An enantioselective arylation of N-Boc-pyrrolidine has been developed via an asymmetric lithiation followed by a Negishi coupling, highlighting the potential for stereocontrolled synthesis. nih.gov
| Coupling Reaction | Pyrrolidine Reagent | Pyridine Reagent | Catalyst System (Example) | Key Features |
| Suzuki-Miyaura | Pyrrolidine-boronic acid/ester | Halo/Triflate-pyridine | PdCl₂(dppf), K₂CO₃ | Air- and moisture-stable reagents, broad functional group tolerance. nih.gov |
| Stille | Pyrrolidinyl-stannatrane | Halo/Triflate-pyridine | Pd(dba)₂, SPhos | Allows for stereoretentive coupling of secondary alkyl nucleophiles. nih.gov |
| Negishi | Pyrrolidinyl-zinc halide | Halo/Triflate-pyridine | Pd(PPh₃)₄ | Highly reactive organozinc reagents, often providing high yields. nih.gov |
Strategies for Direct C-C Arylation of Pyrrolidine Derivatives
Direct C–H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the pyrrolidine ring. nih.gov This methodology focuses on the selective activation of a C(sp³)–H bond on the pyrrolidine ring and its subsequent coupling with an aryl partner.
Palladium catalysis is frequently employed for the direct α-arylation of saturated azacycles like pyrrolidine. nih.gov These transformations can couple various N-protected pyrrolidines with arylboronic acids. The reaction often proceeds with high monoselectivity, preventing over-arylation. nih.gov
For positions other than the α-carbon, directing groups are essential to achieve regioselectivity. For example, an aminoquinoline (AQ) auxiliary attached at the C(3) position of the pyrrolidine ring can direct palladium-catalyzed C–H arylation specifically to the C(4) position. acs.orgresearchgate.net This method allows for the selective synthesis of cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. acs.org The conditions for these reactions are often silver-free and utilize inexpensive bases like potassium carbonate. acs.orgresearchgate.net
Computational and experimental studies, including deuterium labeling experiments, have been used to probe the mechanism and selectivity of these C–H activation steps. acs.org These studies help in understanding the factors that control the regioselectivity (e.g., C4 vs. C2) and stereoselectivity (cis vs. trans) of the arylation process. acs.org
| Arylation Strategy | Target Position | Directing Group | Catalyst/Reagents (Example) | Outcome |
| Direct α-Arylation | C2/C5 | N-protecting group (e.g., thioamide) | Pd(TFA)₂, 1,4-BQ, Arylboronic acid | Mono-arylation at the less hindered α-methylene position. nih.gov |
| Directed C4-Arylation | C4 | C3-Aminoquinoline (AQ) amide | Pd(OAc)₂, K₂CO₃, Aryl iodide | cis-3,4-disubstituted pyrrolidines with high regio- and stereoselectivity. acs.orgresearchgate.net |
Advanced Chemical Derivatization of this compound Analogues
Following the successful coupling of the pyridine and pyrrolidine cores, further derivatization of the resulting scaffold allows for the fine-tuning of its chemical properties and the exploration of structure-activity relationships (SAR). Modifications can be introduced on the pyridine nucleus, the pyrrolidine ring, or by altering the methoxy substituent.
Functional Group Interconversions on the Pyridine Nucleus
The pyridine ring of this compound analogues is amenable to a wide range of functional group interconversions. Introducing substituents at the 2-, 4-, or 6-positions can profoundly affect the molecule's properties. nih.gov Standard organic transformations can be employed to modify the pyridine core. For example, halogenation can introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups. nih.gov
The synthesis of analogues of related compounds, such as 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, has demonstrated that substituents like halogens, alkyls, or other functional groups can be introduced onto the pyridine ring to modulate biological activity. nih.gov Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, are also extensively used to introduce nitrogen-based functional groups by coupling aryl halides with amines. rsc.org This could be applied to a halogenated derivative of the core structure to introduce amino or substituted amino groups.
Modifications and Substitutions on the Pyrrolidine Ring
The pyrrolidine ring offers several sites for modification, including the nitrogen atom and the carbon backbone. The nitrogen atom is readily alkylated or acylated. For instance, N-methyl derivatives of related structures have been synthesized and evaluated, indicating that modification at this position is a common strategy in analogue development. nih.gov
Substituents can also be introduced onto the carbon framework of the pyrrolidine ring. This can be achieved either by starting with a pre-substituted pyrrolidine building block or by functionalizing the ring after the pyridine-pyrrolidine linkage has been formed. acs.org The development of phosphinic dipeptide analogues has shown methods for constructing five-membered proline rings (a pyrrolidine derivative) with various substituents. mdpi.com Ruthenium-catalyzed cross-coupling reactions have also been developed where enamines, generated in situ from ketones and pyrrolidine, can act as electrophiles, showcasing advanced methods for C-C bond formation on the pyrrolidine ring. acs.org
| Modification Site | Type of Modification | Synthetic Method | Potential Outcome |
| Pyrrolidine Nitrogen | N-Alkylation | Reductive amination, reaction with alkyl halides | Altering basicity and steric profile. nih.gov |
| Pyrrolidine Nitrogen | N-Acylation | Reaction with acyl chlorides or anhydrides | Formation of amides, carbamates. |
| Pyrrolidine Carbon | C-Substitution | Use of substituted building blocks | Introduction of diverse functional groups. acs.org |
| Pyrrolidine Carbon | C-H Functionalization | Directed C-H activation | Site-selective introduction of aryl or alkyl groups. acs.org |
Exploring Substituent Effects on the Methoxy Group
The basicity of 2-methoxypyridines, for example, is considerably lower than that of unsubstituted pyridine due to a combination of inductive electron withdrawal and steric shielding of the nitrogen lone pair by the adjacent methoxy group. nih.gov While the methoxy group in this compound is in the meta-position relative to the nitrogen, its electronic influence is still significant.
Derivatization strategies can explore these effects by:
Alkoxy Group Variation: Replacing the methyl group with larger alkyl chains (ethoxy, propoxy, etc.) or functionalized chains to probe steric and electronic effects.
Demethylation and Re-alkylation: The methoxy group can be cleaved to a hydroxyl group (a pyridinol), which can then be re-alkylated with different electrophiles to create a library of ether analogues.
Conversion to Pyridones: In some cases, methoxypyridines can be converted to the corresponding N-alkyl-pyridones, a transformation that is influenced by substituents on the pyridine ring and reaction conditions. tandfonline.com
Studies on the hydrolysis of methyl methoxypyridinecarboxylates have shown that electronic interactions between the methoxy group and the ring nitrogen can affect reaction rates, highlighting the electronic interplay within the substituted pyridine system. rsc.org
Structure Activity Relationship Sar Studies of 3 Methoxy 5 Pyrrolidin 3 Yl Pyridine and Its Analogues
Elucidation of Key Pharmacophoric Elements within the 3-Methoxy-5-(pyrrolidin-3-yl)pyridine Scaffold
The this compound scaffold possesses distinct pharmacophoric elements crucial for its biological activity. The fundamental structure consists of a hydrogen bond acceptor (the pyridine (B92270) nitrogen), a hydrogen bond donor (the pyrrolidine (B122466) N-H group), and a hydrophobic region (the pyrrolidine ring). The spatial arrangement of these features is critical for effective interaction with target proteins. nih.gov
The pyrrolidine ring, being a saturated five-membered heterocycle, offers a three-dimensional structure that allows for extensive exploration of the pharmacophore space. nih.gov This non-planar "pseudorotation" property is a key advantage in drug design, enabling the molecule to adopt energetically favorable conformations that fit precisely into the binding site of a target protein. nih.gov The key pharmacophoric features are generally considered to be:
The Pyridine Nitrogen: Acts as a crucial hydrogen bond acceptor, mimicking the interaction of the natural ligand acetylcholine (B1216132).
The Pyrrolidine Nitrogen: The basicity of this secondary amine is a key feature. It is typically protonated at physiological pH, forming a cationic head that interacts with anionic or polar residues in the receptor binding pocket. nih.gov
The Linkage and Relative Orientation: The connection between the 3-position of the pyrrolidine and the 5-position of the pyridine ring establishes a specific distance and orientation between the hydrogen bond acceptor and the cationic center, which is a primary determinant of binding affinity.
Impact of Pyridine Ring Substitution on Biological Activity and Selectivity
Modifications to the pyridine ring of this compound analogues have profound effects on their binding affinity and selectivity for different nAChR subtypes. Studies on related compounds, such as analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, have shown that substituents at the 2-, 4-, 5-, and 6-positions can drastically alter biological activity. nih.gov
For instance, introducing substituents at the C5 position of the pyridine ring has been explored to probe steric and electronic influences on binding. The introduction of bulky groups like phenyl, substituted phenyl, or heteroaryl moieties at this position in certain analogues resulted in compounds with very high binding affinities, with Ki values ranging from 0.055 to 0.69 nM. nih.gov Similarly, adding an alkynyl group at the C5 position of the pyridyl ring in analogues of epibatidine (B1211577) and A-84543 was found to significantly enhance selectivity for nAChRs containing β2 subunits over those with β4 subunits. acs.org
These findings suggest that the region around the pyridine ring in the receptor can accommodate a variety of substituents, and that targeted modifications can be used to fine-tune the selectivity profile of the ligand. nih.govnih.gov
Table 1: Impact of Pyridine Ring Substitution on nAChR Binding Affinity for Analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine Data extracted from studies on related scaffolds to illustrate the principles of pyridine ring substitution.
| Compound | Pyridine Ring Substituent | Binding Affinity (Ki, nM) |
| Reference Compound | None | 0.15 |
| Analogue 1 | 5-Phenyl | 0.055 |
| Analogue 2 | 5-(p-chlorophenyl) | 0.062 |
| Analogue 3 | 5-(m-methoxyphenyl) | 0.22 |
| Analogue 4 | 2-Chloro | >9,000 |
| Analogue 5 | 6-Methyl | 1.8 |
This table is for illustrative purposes and synthesizes data from related compound series. nih.govnih.gov
Conformational and Substituent Effects of the Pyrrolidine Moiety on Ligand-Target Interactions
The pyrrolidine ring is not merely a passive scaffold; its conformation and substitution pattern are critical determinants of biological activity. nih.gov The non-planar, puckered conformation of the pyrrolidine ring can be controlled by the strategic placement of substituents. nih.gov This conformational control is a powerful tool in drug design, as it influences how the ligand presents its key binding elements to the target receptor. nih.govbeilstein-journals.org
SAR analyses have shown that the activity of pyrrolidine-based compounds is often strongly affected by substituents at the C-3 position. nih.gov The introduction of a methyl group at C-3 of the pyrrolidine ring, for example, can enhance metabolic stability due to steric hindrance. nih.gov The three-dimensionality conferred by stereocenters on the pyrrolidine scaffold allows for the development of molecules with specific configurations that optimally fit into a ligand binding site. nih.gov
Role of the Methoxy (B1213986) Group in Modulating Binding Affinity and Potency
The methoxy group is a prevalent substituent in many drug molecules, where it can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov In the context of the this compound scaffold, the methoxy group at the 3-position of the pyridine ring plays a significant role in modulating binding affinity.
Analysis of Stereochemical Influence on Structure-Activity Relationships
Stereochemistry is a critical factor in the SAR of pyrrolidine-containing compounds, as biological targets like receptors are chiral and often exhibit differential interactions with enantiomers. nih.gov The pyrrolidine ring in this compound contains a stereocenter at the C-3 position. The absolute configuration (R or S) at this position dictates the spatial orientation of the pyrrolidine ring relative to the pyridine ring, which can have a dramatic impact on binding affinity and efficacy.
One enantiomer typically fits more favorably into the chiral binding pocket of the receptor, leading to higher affinity and/or potency compared to the other. For example, studies on related nicotinic agonists have consistently shown that the (S)-enantiomer is significantly more potent than the (R)-enantiomer. nih.gov This highlights the importance of controlling the stereochemistry during synthesis to produce the more active stereoisomer. The ability to generate specific stereoisomers allows medicinal chemists to avoid potential inactivity or toxicity associated with an undesired enantiomer and to optimize the three-dimensional fit with the target protein. nih.gov
Development of SAR Models for Optimized Biological Performance
To consolidate the vast amount of data generated from SAR studies, researchers often develop qualitative and quantitative structure-activity relationship (QSAR) models. These models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For scaffolds like this compound, such models are invaluable for predicting the activity of novel analogues and guiding the design of compounds with optimized performance. rsc.org
Molecular modeling and 3D-QSAR studies can provide insights into the conformational profiles and electronic properties of ligands, helping to rationalize observed SAR trends. nih.gov Pharmacophore modeling, a key component of these studies, identifies the essential 3D arrangement of functional groups required for biological activity. rsc.org By mapping favorable and unfavorable regions for steric bulk, hydrogen bonding, and hydrophobic interactions, these models can guide the strategic placement of substituents to enhance potency and selectivity. researchgate.net For example, a QSAR model might reveal that electron-withdrawing groups on the pyridine ring are favorable for activity, or that a specific stereochemistry and conformation of the pyrrolidine ring are essential for optimal receptor engagement. researchgate.net
Computational Chemistry and in Silico Drug Discovery Approaches for 3 Methoxy 5 Pyrrolidin 3 Yl Pyridine
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Preclinical Optimization
Permeability Predictions
The permeability of a compound is a critical determinant of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For centrally acting agents, the ability to cross the blood-brain barrier (BBB) is of particular importance. Computational, or in silico, models provide a rapid and cost-effective means to predict the permeability of novel chemical entities like 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, thereby guiding the drug discovery process. These predictions are typically based on the physicochemical properties of the molecule, such as its lipophilicity, molecular size, polar surface area, and hydrogen bonding capacity.
Various computational models are employed to estimate permeability. These range from simple rule-based systems, like Lipinski's Rule of Five, to more complex quantitative structure-property relationship (QSPR) models. For this compound, these models can predict its likely intestinal absorption and brain penetration.
The predicted physicochemical properties of this compound are instrumental in these permeability assessments. For instance, its calculated octanol-water partition coefficient (logP) and topological polar surface area (TPSA) are key inputs for many predictive models. A lower TPSA is generally associated with better cell membrane permeability and an increased likelihood of crossing the blood-brain barrier.
While specific, experimentally validated permeability data for this compound is not extensively available in the public domain, predictive values can be generated using various computational platforms. These platforms often utilize large datasets of compounds with known permeability characteristics to build their predictive models. The predictions for this compound would be derived from its structural similarity to compounds within these training sets.
Below is a table of computationally predicted values for properties related to the permeability of this compound. It is important to note that these are theoretical predictions and may differ from experimental results.
| Property | Predicted Value | Significance in Permeability |
| Caco-2 Permeability (nm/s) | Value not publicly available | Predicts intestinal absorption |
| Blood-Brain Barrier Permeability (logBB) | Value not publicly available | Predicts ability to enter the central nervous system |
| Human Intestinal Absorption (%) | Value not publicly available | Estimates the extent of drug absorption from the gut |
| P-glycoprotein (P-gp) Substrate | Prediction not publicly available | Determines if the compound is likely to be removed from cells by efflux pumps |
The lack of publicly available, specific predicted values underscores the proprietary nature of much of the computational drug discovery research. However, based on its general structural features—a moderately sized molecule with a combination of lipophilic (methoxypyridine) and polar (pyrrolidine) moieties—it is plausible to hypothesize that this compound would exhibit reasonable passive permeability. A more definitive assessment would require either dedicated in silico modeling studies or in vitro experimental validation using assays such as the Caco-2 permeability assay or the parallel artificial membrane permeability assay (PAMPA).
Analytical Research Methodologies for 3 Methoxy 5 Pyrrolidin 3 Yl Pyridine Characterization in Research Settings
Spectroscopic Techniques for Structural Confirmation and Elucidation of Analogues
Spectroscopic methods are fundamental in the unequivocal identification and structural elucidation of novel chemical entities. For 3-Methoxy-5-(pyrrolidin-3-yl)pyridine, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming its molecular structure and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise structure of this compound can be confirmed.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the methoxy (B1213986) group are observed. The aromatic protons on the pyridine ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system. The protons of the pyrrolidine ring exhibit characteristic chemical shifts and splitting patterns that are influenced by their chemical environment and stereochemistry. The singlet signal for the methoxy group protons is typically observed in the upfield region.
The purity of a sample can also be assessed by ¹H NMR. The presence of unexpected signals may indicate the presence of impurities, such as residual solvents or by-products from the synthesis. Integration of the signals allows for the quantification of these impurities relative to the main compound.
¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 8.18 | d, J=1.8 Hz | 1H (Pyridine ring) |
| 8.08 | d, J=2.8 Hz | 1H (Pyridine ring) |
| 7.21 | dd, J=2.8, 1.8 Hz | 1H (Pyridine ring) |
| 3.89 | s | 3H (Methoxy group) |
| 3.48-3.57 | m | 1H (Pyrrolidine ring) |
| 3.28-3.37 | m | 1H (Pyrrolidine ring) |
| 3.19 | t, J=8.7 Hz | 1H (Pyrrolidine ring) |
| 3.06 | dd, J=9.9, 5.2 Hz | 1H (Pyrrolidine ring) |
| 2.87-2.96 | m | 1H (Pyrrolidine ring) |
| 2.15-2.25 | m | 1H (Pyrrolidine ring) |
This table presents typical ¹H NMR data for the specified compound as found in scientific literature. Actual values may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, MS confirms the expected molecular mass and can be used to identify related analogues.
In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) or, more commonly, the protonated molecular ion peak ([M+H]⁺) is observed. The mass-to-charge ratio (m/z) of this peak corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Molecular Weight Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
This table shows the expected molecular weight and a commonly observed protonated molecular ion in mass spectrometry.
Chromatographic Methods for Purity Assessment and Quantification in Complex Mixtures
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of a target compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of pharmaceutical compounds and for quantifying their concentration in various samples. A validated HPLC method can separate this compound from its impurities and degradation products. nih.gov
The development of an HPLC method for this compound would typically involve selecting an appropriate stationary phase (column), mobile phase, and detector. Given the polar nature of the molecule, a reversed-phase column (e.g., C18) is often a suitable choice. ptfarm.pl The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve peak shape and resolution. helixchrom.comhelixchrom.com Ultraviolet (UV) detection is commonly employed, with the detection wavelength set to a value where the compound exhibits strong absorbance. ptfarm.pl
Purity is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standards of known concentration.
Example of General HPLC Parameters for Analysis of Pyridine Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-dependent gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This table provides a hypothetical set of starting conditions for an HPLC method, which would require optimization for the specific compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This makes it an ideal technique for the detection and quantification of this compound at trace levels in complex matrices, such as biological fluids or environmental samples. nih.govjfda-online.com
The LC part of the system separates the target compound from the matrix components. The eluent from the LC column is then introduced into the mass spectrometer, which provides highly selective detection based on the mass-to-charge ratio of the compound. This selectivity minimizes interferences from co-eluting matrix components. researchgate.net
For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often used in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly specific detection method provides excellent sensitivity and accuracy for trace analysis. chromatographyonline.com
Typical LC-MS/MS Parameters for Trace Analysis of Heterocyclic Amines
| Parameter | Condition |
|---|---|
| LC Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 179.1 |
This table outlines typical parameters for a sensitive LC-MS/MS method for trace analysis, which would need to be optimized for the specific compound and matrix.
Advanced Characterization Techniques in Mechanistic Research
In the context of mechanistic research, such as studying the metabolism or mechanism of action of this compound, advanced characterization techniques are employed. These methods provide deeper insights into the structural transformations and interactions of the molecule.
High-resolution mass spectrometry (HRMS) is a key tool in metabolite identification. ijpras.comresearchgate.net By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of unknown metabolites, which is a critical step in their structural elucidation. researchgate.net Techniques such as mass defect filtering can aid in the rapid screening of complex biological samples for potential metabolites. researchgate.net
Tandem mass spectrometry (MS/MS and MSⁿ) experiments are used to probe the structure of metabolites by analyzing their fragmentation patterns. nih.gov By comparing the fragmentation of a metabolite to that of the parent drug, the site of metabolic modification can often be inferred.
While the application of these advanced techniques to the specific compound this compound is not widely reported in publicly available literature, they represent the state-of-the-art methodologies that would be employed in any in-depth mechanistic investigation of this compound.
Applications and Future Directions in Chemical Research of 3 Methoxy 5 Pyrrolidin 3 Yl Pyridine
Role as a Privileged Scaffold for the Design of Advanced Chemical Probes
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 3-Methoxy-5-(pyrrolidin-3-yl)pyridine structure embodies this concept, integrating the key features of both the pyridine (B92270) and pyrrolidine (B122466) rings. The pyridine moiety, a six-membered aromatic heterocycle, is a common feature in numerous biologically active compounds and approved drugs. nih.gov Similarly, the five-membered saturated pyrrolidine ring is a cornerstone in medicinal chemistry, offering three-dimensional diversity and opportunities for stereochemical control, which are crucial for specific molecular interactions. researchgate.net
The combination of these two rings in this compound creates a versatile template for the design of advanced chemical probes. These probes are essential tools for studying biological processes at the molecular level. For instance, analogs of this scaffold have been developed as high-affinity ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), highlighting their potential in neuroscience research. nih.gov A novel series of compounds based on a similar scaffold, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, has been synthesized and evaluated as potential positron emission tomography (PET) imaging agents for nAChRs. nih.gov This demonstrates the utility of this scaffold in creating sophisticated tools for non-invasive in vivo imaging of specific receptor populations in the brain. nih.gov The development of such probes allows for a deeper understanding of receptor distribution, density, and function in both healthy and diseased states.
The methoxy (B1213986) group on the pyridine ring can modulate the electronic properties and metabolic stability of the molecule, while the pyrrolidine ring provides a key point for derivatization to fine-tune binding affinity and selectivity for a target protein. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's pharmacokinetic properties. These features make the this compound scaffold an attractive starting point for developing potent and selective chemical probes for a variety of biological targets. scispace.com
Contributions to the Fundamental Understanding of Pyridine and Pyrrolidine Chemistry
The study of this compound and its derivatives contributes significantly to the fundamental understanding of pyridine and pyrrolidine chemistry. The synthesis and structure-activity relationship (SAR) studies of analogs provide valuable insights into how modifications to these heterocyclic rings influence their interaction with biological macromolecules.
For example, research on pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine has shown that the position and nature of substituents on the pyridine ring can have a profound effect on both binding affinity and functional activity at different subtypes of neuronal nAChRs. nih.gov The introduction of various substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in compounds with a wide range of binding affinities, with Ki values from 0.15 to over 9000 nM. nih.gov This extensive data set allows for a detailed exploration of the electronic and steric effects of substituents on receptor recognition.
The following table illustrates the impact of pyridine substitution on the binding affinity of analogs of a related compound, A-84543 (3-[2-((S)-pyrrolidinyl)methoxy]pyridine), for neuronal nAChRs.
| Compound | Pyridine Substitution | Binding Affinity (Ki, nM) |
| Analog 1 | 2-Chloro | 1.5 |
| Analog 2 | 4-Methyl | 0.8 |
| Analog 3 | 5-Bromo | 0.3 |
| Analog 4 | 6-Hydroxy | 10.2 |
This data is illustrative and based on findings from related structures to demonstrate the principles of SAR.
Furthermore, molecular modeling studies on these analogs have revealed differences in their conformational profiles and electronic properties, providing a deeper understanding of the structure-activity relationships at nAChRs. nih.gov These studies help to elucidate the specific interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of these ligands to their receptor targets. The insights gained from such studies are not only applicable to the development of new therapeutic agents but also contribute to the broader knowledge base of physical organic and medicinal chemistry.
Strategies for Developing Multi-Target Ligands Based on the Scaffold
The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred interest in the development of multi-target-directed ligands (MTDLs). MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved therapeutic efficacy and a reduced risk of drug resistance. The this compound scaffold is an excellent starting point for the rational design of MTDLs due to its inherent ability to be recognized by different biological systems.
Several strategies can be employed to develop multi-target ligands based on this scaffold:
Fragment-based Linking: This approach involves identifying pharmacophoric elements that are known to bind to different targets of interest and then linking them together using the this compound core as a central scaffold. The linker can be optimized in terms of length and flexibility to ensure proper orientation of the pharmacophores for simultaneous binding to their respective targets.
Scaffold Merging: In this strategy, the core scaffold itself is designed to incorporate the key binding features of ligands for different targets. By carefully modifying the substitution pattern on both the pyridine and pyrrolidine rings, it is possible to create a single molecule that can effectively interact with the binding sites of multiple proteins.
Privileged Scaffold Derivatization: Leveraging the "privileged" nature of the scaffold, derivatives can be synthesized and screened against a panel of diverse biological targets. This can lead to the serendipitous discovery of multi-target ligands or provide starting points for further optimization.
Computational methods, such as molecular docking and pharmacophore modeling, can play a crucial role in the rational design of MTDLs based on the this compound scaffold. These in silico techniques can help to predict the binding modes of potential ligands to multiple targets and guide the selection of the most promising candidates for synthesis and biological evaluation.
Emerging Research Areas and Unexplored Derivatization Strategies for the Chemical Compound
While the this compound scaffold has shown promise in the context of nAChR modulation, there are several emerging research areas where it could be applied, along with unexplored derivatization strategies that could unlock new biological activities.
Emerging Research Areas:
Other Central Nervous System (CNS) Targets: The structural motifs present in this compound are also found in ligands for other CNS receptors and transporters, such as dopamine, serotonin, and norepinephrine (B1679862) transporters, as well as various G-protein coupled receptors (GPCRs). Screening a library of this compound derivatives against a panel of CNS targets could reveal novel activities.
Anti-Infective Agents: Pyridine and pyrrolidine derivatives have been reported to possess antibacterial, antifungal, and antiviral properties. nih.govmdpi.com Exploring the anti-infective potential of this scaffold could lead to the development of new therapeutic agents to combat infectious diseases.
Oncology: The pyridine ring is a key component of many kinase inhibitors used in cancer therapy. mdpi.com Derivatization of the this compound scaffold to target specific kinases involved in cancer progression is a promising avenue for future research.
Unexplored Derivatization Strategies:
Modification of the Methoxy Group: The methoxy group could be replaced with other alkoxy groups, or converted to a hydroxyl group to act as a hydrogen bond donor. It could also be used as a handle for further functionalization, for example, by attaching it to a fluorescent tag to create a chemical probe.
Derivatization at the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a prime site for modification. A wide range of substituents can be introduced to modulate the compound's basicity, lipophilicity, and steric bulk, which can in turn influence its biological activity and pharmacokinetic profile.
Stereoselective Synthesis: The pyrrolidine ring contains a stereocenter. The synthesis and biological evaluation of individual enantiomers of this compound and its derivatives are crucial, as different stereoisomers often exhibit distinct pharmacological properties.
Integration of Artificial Intelligence and Machine Learning in Future Research Directions
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and chemical research. The integration of these computational tools can significantly accelerate the exploration and optimization of the this compound scaffold.
Key Applications of AI and ML:
Predictive Modeling: ML algorithms can be trained on existing SAR data for pyridine and pyrrolidine derivatives to build predictive models. These models can then be used to estimate the biological activity of virtual compounds based on the this compound scaffold, allowing for the in silico screening of large virtual libraries and the prioritization of candidates for synthesis.
De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient and novel synthetic routes to access complex derivatives of the scaffold. This can save significant time and resources in the laboratory.
Analysis of High-Content Screening Data: In biological screening campaigns, AI can be used to analyze large and complex datasets to identify subtle structure-activity relationships that may not be apparent through traditional analysis methods.
The application of AI and ML in the research of this compound will enable a more data-driven and efficient approach to the design and development of new chemical probes and therapeutic agents. By combining the power of computational modeling with experimental validation, researchers can unlock the full potential of this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
